molecular formula C6H10O6 B1675227 L-Glucono-gamma-lactone CAS No. 74464-44-1

L-Glucono-gamma-lactone

Cat. No. B1675227
CAS RN: 74464-44-1
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-FCAWWPLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glucono-gamma-lactone, also known as Glucuronolactone or Glucurolactone, is a naturally occurring substance that is an important structural component of nearly all connective tissues . It is sometimes used in energy drinks . It is a white solid odorless compound, soluble in hot and cold water . Its molecule contains two five-membered rings .


Synthesis Analysis

L-Glucono-gamma-lactone is produced by the oxidation of D-glucose with bromine water or with microorganisms or with enzymes derived from these microorganisms . Corn starch is the major source of glucose .


Molecular Structure Analysis

The molecular structure of L-Glucono-gamma-lactone is highly conserved, with vertebrate GULO genes being 64–95% identical at the amino acid level and consisting of 11 conserved exons .


Chemical Reactions Analysis

L-Glucono-gamma-lactone is involved in the final step of vertebrate vitamin C biosynthesis . It catalyzes the reaction of L-gulono-1,4-lactone with oxygen to form L-xylo-hex-3-gulonolactone (2-keto-gulono-γ-lactone) and hydrogen peroxide .


Physical And Chemical Properties Analysis

L-Glucono-gamma-lactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form .

Scientific Research Applications

1. L-Glucono-gamma-lactone in Food Chemistry and Preservation

L-Glucono-gamma-lactone (L-GDL) is notable for its role in food chemistry, particularly in the context of musts from botrytized grapes. Intramolecular gluconic acid esterification reactions lead to the formation of gamma- and delta-gluconolactone, with gamma-gluconolactone being a new discovery in musts and wines. These lactones are in equilibrium with gluconic acid and significantly influence the binding power of SO(2) in musts, potentially impacting the preservation and aging of wines and musts (Barbe, Revel, & Bertrand, 2002).

2. Biochemical Functions and Medical Research

L-GDL is also central to biochemical and medical research, especially in L-ascorbic acid biosynthesis. SMP30, identified as a gluconolactonase, is crucial in L-ascorbic acid synthesis, highlighting L-GDL's role in essential biological processes. SMP30 knockout mice, lacking this enzyme, displayed symptoms of scurvy when deprived of vitamin C, underscoring the importance of L-GDL in maintaining health (Kondo et al., 2006).

3. Applications in Material Science

In material science, L-GDL plays a role in the formation of certain types of gels. For instance, its use as a slow acidifier in alginate-pectin mixed gels indicates its potential in various technological applications. The unique properties of L-GDL facilitate gelation under specific conditions, offering a range of possibilities inmaterial and food technology (Morris & Chilvers, 1984).

4. Enzymatic Studies and Molecular Biology

Enzymatic studies reveal that d-glucono-gamma-lactone dehydrogenase plays a pivotal role in converting d-glucono-gamma-lactone to d-erythorbic acid. This process, observed in certain fungi, mirrors similar biochemical pathways in animals and plants, thus offering insights into molecular biology and enzymology (Takahashi et al., 1976).

properties

IUPAC Name

(3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-FCAWWPLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glucono-gamma-lactone

CAS RN

74464-44-1
Record name L-Glucono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074464441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-GLUCONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B127M65W5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
PK Farris - … in Cosmetic Dermatology Series: Cosmeceuticals E …, 2008 - books.google.com
… In humans, however, vitamin C cannot be synthesized because of loss of the ability to produce L-glucono-gamma-lactone oxidase, the enzyme necessary for its production. Vitamin C …
Number of citations: 0 books.google.com
PK Farris - Cosmeceuticals E-Book: Procedures in Cosmetic …, 2014 - books.google.com
… In humans, however, vitamin C cannot be synthesized because of loss of the ability to produce l-glucono-gamma-lactone oxidase, the enzyme necessary for its production. Vitamin C …
Number of citations: 24 books.google.com
S Ravetti, C Clemente, S Brignone, L Hergert… - Cosmetics, 2019 - mdpi.com
… However, in humans and some other vertebrates, ascorbic acid cannot be synthesized due to the lack of the enzyme L-glucono-gamma lactone oxidase and must be obtained from the …
Number of citations: 78 www.mdpi.com
F Al-Niaimi, NYZ Chiang - The Journal of clinical and aesthetic …, 2017 - ncbi.nlm.nih.gov
… Unlike plants and some animals, humans are unable to synthesize vitamin C due to absence of the enzyme L-glucono-gamma lactone oxidase. Despite high doses of oral …
Number of citations: 214 www.ncbi.nlm.nih.gov
KE Burke - Dermatologic therapy, 2007 - Wiley Online Library
… Most animals make their own vitamin C; only humans and other primates, the Indian fruit-eating bat, and the guinea pig lack the enzyme L-glucono-gamma-lactone oxidase to …
Number of citations: 140 onlinelibrary.wiley.com
M Elhabak, S Ibrahim, SM Abouelatta - Drug delivery, 2021 - Taylor & Francis
… Human body cannot synthesize vitamin C due to the absence of the enzyme l-glucono-gamma lactone oxidase. This represents a major challenge toward utilization of vitamin C which …
Number of citations: 32 www.tandfonline.com
AMA Stãnescu, MM CONSTANTIN… - Dermatovenerologia …, 2019 - revistasrd.ro
… The human body is unable to synthesize vitamin C, because of the absence of the enzyme L-glucono-gamma lactone oxidase. Despite high doses of oral supplementation, only a small …
Number of citations: 1 revistasrd.ro
F AL-NIAIMI, NYIZ CHIANG - drfirasalniaimi.co.uk
… unlike plants and some animals, humans are unable to synthesize vitamin C due to absence of the enzyme L-glucono-gamma lactone oxidase. despite high doses of oral …
Number of citations: 0 drfirasalniaimi.co.uk
S Pachpore, K Punjabi - Journal of Pharmacognosy and …, 2017 - phytojournal.com
… Humans and certain other vertebrates lack the enzyme L-glucono-gamma lactone oxidase required for in vivo synthesis of Vit. C; hence, they must acquire it from natural sources such …
Number of citations: 1 www.phytojournal.com
S Lakhani - Essentials for Aesthetic Dermatology in Ethnic Skin …, 2023 - books.google.com
… 2 Vitamin C Vitamin C (ascorbic acid) is the most abundant antioxidant in human skin, but as we lack the enzyme L-glucono-gamma lactone oxidase, we are unable to synthesize it and …
Number of citations: 2 books.google.com

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